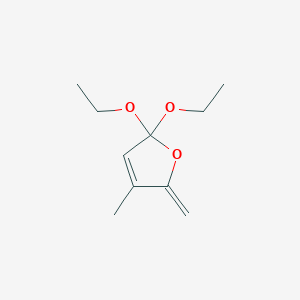
2,2-Diethoxy-4-methyl-5-methylene-2,5-dihydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diethoxy-4-methyl-5-methylene-2,5-dihydrofuran is a heterocyclic organic compound. It belongs to the class of dihydrofurans, which are known for their diverse chemical properties and applications. This compound is characterized by its unique structure, which includes two ethoxy groups, a methyl group, and a methylene group attached to a dihydrofuran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethoxy-4-methyl-5-methylene-2,5-dihydrofuran typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethoxy-2,5-dihydrofuran with ethylating agents in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: The ethoxy and methylene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
2,2-Diethoxy-4-methyl-5-methylene-2,5-dihydrofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Diethoxy-4-methyl-5-methylene-2,5-dihydrofuran involves its interaction with various molecular targets. The ethoxy and methylene groups play a crucial role in its reactivity and interactions. The compound can participate in various chemical pathways, leading to the formation of different products depending on the conditions.
Comparaison Avec Des Composés Similaires
2,5-Dimethoxy-2,5-dihydrofuran: Similar in structure but lacks the ethoxy and methylene groups.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its aroma properties and used in the food industry.
2,5-Dimethoxy-4-methylamphetamine: A psychedelic compound with different applications.
Uniqueness: 2,2-Diethoxy-4-methyl-5-methylene-2,5-dihydrofuran is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its structure allows for diverse chemical transformations, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
87841-02-9 |
|---|---|
Formule moléculaire |
C10H16O3 |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
2,2-diethoxy-4-methyl-5-methylidenefuran |
InChI |
InChI=1S/C10H16O3/c1-5-11-10(12-6-2)7-8(3)9(4)13-10/h7H,4-6H2,1-3H3 |
Clé InChI |
IGMPDPPHKYVAKH-UHFFFAOYSA-N |
SMILES canonique |
CCOC1(C=C(C(=C)O1)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dicyclohexyl(4'-hydroxy-[1,1'-biphenyl]-2-yl)phosphine oxide](/img/structure/B12893901.png)
![2-(Hydroxymethyl)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12893909.png)


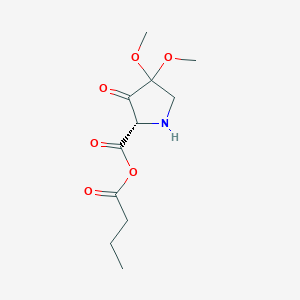


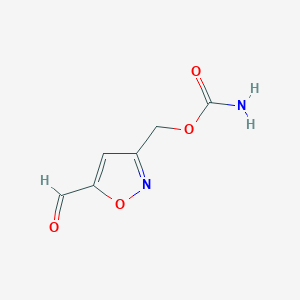
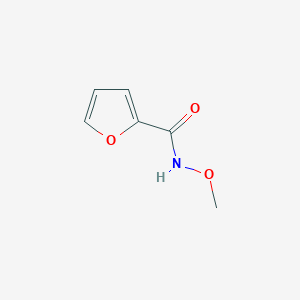
![Benzenemethanol, 3-(1H-pyrrolo[2,3-b]pyridin-4-yl)-](/img/structure/B12893969.png)
![Ethyl 6-[(5-methyl-1,2-oxazole-4-carbonyl)amino]hexanoate](/img/structure/B12893978.png)
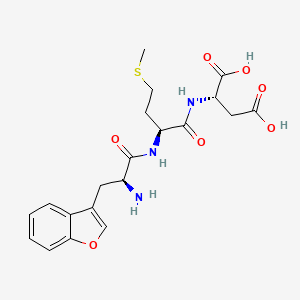
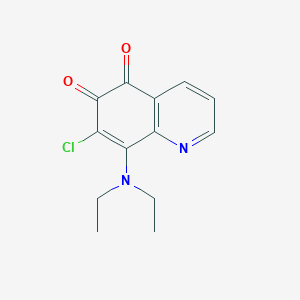
![Benzamide, 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12894002.png)
